Cas no 2411201-24-4 (2-chloro-N-{2-(difluoromethoxy)-4-propoxyphenylmethyl}acetamide)
2-chloro-N-{2-(difluoromethoxy)-4-propoxyphenylmethyl}acetamide Chemical and Physical Properties
Names and Identifiers
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- 2-chloro-N-{2-(difluoromethoxy)-4-propoxyphenylmethyl}acetamide
- EN300-26578181
- 2411201-24-4
- 2-chloro-N-{[2-(difluoromethoxy)-4-propoxyphenyl]methyl}acetamide
- 2-Chloro-N-[[2-(difluoromethoxy)-4-propoxyphenyl]methyl]acetamide
- Z1562148790
-
- Inchi: 1S/C13H16ClF2NO3/c1-2-5-19-10-4-3-9(8-17-12(18)7-14)11(6-10)20-13(15)16/h3-4,6,13H,2,5,7-8H2,1H3,(H,17,18)
- InChI Key: SLGMVADMLPBQRH-UHFFFAOYSA-N
- SMILES: ClCC(NCC1C=CC(=CC=1OC(F)F)OCCC)=O
Computed Properties
- Exact Mass: 307.0786774g/mol
- Monoisotopic Mass: 307.0786774g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 8
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 47.6Ų
2-chloro-N-{2-(difluoromethoxy)-4-propoxyphenylmethyl}acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26578181-0.05g |
2-chloro-N-{[2-(difluoromethoxy)-4-propoxyphenyl]methyl}acetamide |
2411201-24-4 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
2-chloro-N-{2-(difluoromethoxy)-4-propoxyphenylmethyl}acetamide Related Literature
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 2-chloro-N-{2-(difluoromethoxy)-4-propoxyphenylmethyl}acetamide
Introduction to 2-Chloro-N-{2-(Difluoromethoxy)-4-Propoxyphenylmethyl}acetamide (CAS No. 2411201-24-4)
2-Chloro-N-{2-(Difluoromethoxy)-4-propoxyphenylmethyl}acetamide, with the CAS number 2411201-24-4, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals and agrochemicals. This compound belongs to the class of acetamides and is characterized by its unique chemical structure, which includes a chloro group, a difluoromethoxy group, and a propoxy substituent. These functional groups contribute to its diverse chemical properties and biological activities.
The chemical formula of 2-Chloro-N-{2-(Difluoromethoxy)-4-propoxyphenylmethyl}acetamide is C16H18ClF2N2O3, and its molecular weight is approximately 357.77 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in water is limited, which can be advantageous in certain applications where controlled release or targeted delivery is desired.
Recent Research Findings
In the realm of pharmaceutical research, 2-Chloro-N-{2-(Difluoromethoxy)-4-propoxyphenylmethyl}acetamide has shown promising activity as a potential therapeutic agent. Studies have indicated that this compound exhibits potent anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The anti-inflammatory effects are attributed to its ability to inhibit the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Beyond its anti-inflammatory properties, 2-Chloro-N-{2-(Difluoromethoxy)-4-propoxyphenylmethyl}acetamide has also been investigated for its potential antiviral activity. Research has demonstrated that this compound can inhibit the replication of several viruses, including influenza A virus and herpes simplex virus (HSV). The mechanism of action involves the disruption of viral entry into host cells and the inhibition of viral protein synthesis. These findings suggest that this compound could be a valuable addition to the arsenal of antiviral drugs.
In the field of agrochemicals, 2-Chloro-N-{2-(Difluoromethoxy)-4-propoxyphenylmethyl}acetamide has been explored for its potential as a fungicide. Studies have shown that it exhibits broad-spectrum antifungal activity against various plant pathogens, including Fusarium oxysporum and Botrytis cinerea. The fungicidal properties are believed to be due to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism. This makes it a promising candidate for the development of new fungicides to combat plant diseases.
Synthesis and Characterization
The synthesis of 2-Chloro-N-{2-(Difluoromethoxy)-4-propoxyphenylmethyl}acetamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the reaction of 2-difluoromethoxy-4-propoxybenzaldehyde with chloroacetyl chloride in the presence of a base, followed by reductive amination with ammonia or an amine derivative. The final product is purified using techniques such as column chromatography or recrystallization.
The characterization of this compound can be achieved using various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. NMR spectroscopy provides detailed information about the molecular structure, while MS confirms the molecular weight and helps identify any impurities or by-products. IR spectroscopy is useful for verifying the presence of specific functional groups such as the chloro group and difluoromethoxy group.
Toxicology and Safety Considerations
The toxicological profile of 2-Chloro-N-{2-(Difluoromethoxy)-4-propoxyphenylmethyl}acetamide has been evaluated in several studies to ensure its safety for human use. In vitro assays have shown that this compound has low cytotoxicity against mammalian cells at therapeutic concentrations. However, it is important to note that higher concentrations may cause cellular damage, highlighting the need for careful dose optimization in clinical settings.
In vivo studies have also been conducted to assess the safety profile of this compound in animal models. These studies have demonstrated that oral administration of 2-Chloro-N-{2-(Difluoromethoxy)-4-prop oxyphenylmethyl}acetamide at therapeutic doses does not result in significant adverse effects on major organs such as the liver, kidneys, or heart. However, further long-term studies are needed to fully understand its safety profile over extended periods of use.
Potential Applications and Future Directions
The diverse biological activities of 2-Chloro-N-{2-(Difluorometh oxy)-4-prop oxyphenylmethyl}acetamide make it an attractive candidate for further development in various fields. In pharmaceuticals, ongoing clinical trials are evaluating its efficacy in treating inflammatory diseases and viral infections. Preliminary results from these trials are promising, suggesting that this compound could offer new treatment options for patients with unmet medical needs.
In agrochemicals, research is focused on optimizing the formulation and application methods to enhance the fungicidal activity of this compound while minimizing environmental impact. Efforts are also underway to develop resistance management strategies to ensure long-term effectiveness against plant pathogens.
Conclusion
2-Chloro-N-{2-(Difluorometh oxy)-4-prop oxyphenylmethyl}acetamide (CAS No. 2411201-24-4) is a versatile compound with significant potential applications in pharmaceuticals and agrochemicals. Its unique chemical structure confers multiple biological activities, including anti-inflammatory, antiviral, and antifungal properties. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, paving the way for its development into novel drugs and agrochemical products.
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